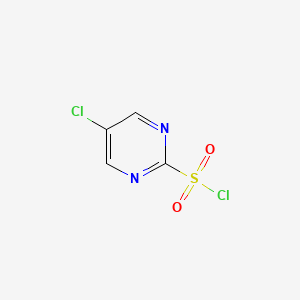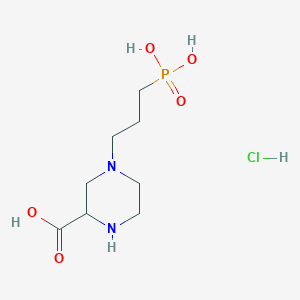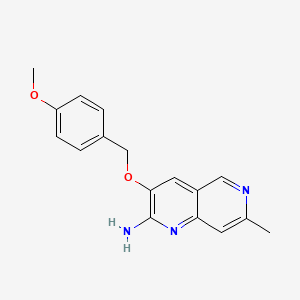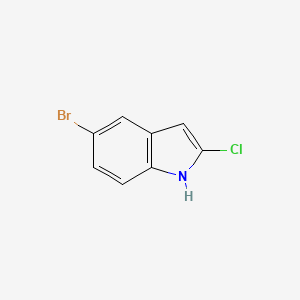
4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid is a complex organic compound that features a benzyloxycarbonyl group, a methoxypiperidine moiety, and a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid typically involves multiple steps:
Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced into the molecule through a reaction involving benzyloxycarbonyl chloride and an appropriate amine under basic conditions.
Methoxypiperidine Formation: The methoxypiperidine moiety can be synthesized by reacting a suitable piperidine derivative with methanol in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the benzyloxycarbonyl-protected piperidine with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it into a primary amine.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis:
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mecanismo De Acción
The mechanism of action of 4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites. The methoxypiperidine moiety may interact with biological receptors or enzymes, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypiperidin-2-yl)benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-aminopiperidin-2-yl)benzoic acid: Contains an amino group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid provides unique reactivity and potential biological activity compared to its analogs with hydroxyl or amino groups. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C21H23NO5 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
4-[(2S,4S)-4-methoxy-1-phenylmethoxycarbonylpiperidin-2-yl]benzoic acid |
InChI |
InChI=1S/C21H23NO5/c1-26-18-11-12-22(21(25)27-14-15-5-3-2-4-6-15)19(13-18)16-7-9-17(10-8-16)20(23)24/h2-10,18-19H,11-14H2,1H3,(H,23,24)/t18-,19-/m0/s1 |
Clave InChI |
DYEKYPFKWVMVJV-OALUTQOASA-N |
SMILES isomérico |
CO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
COC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


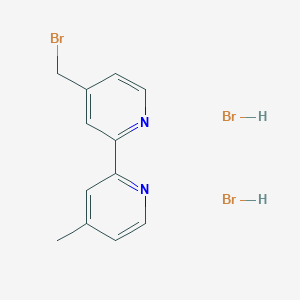
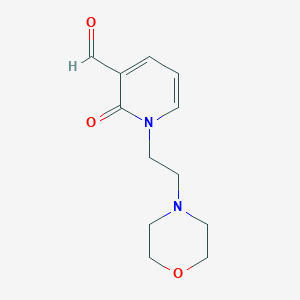
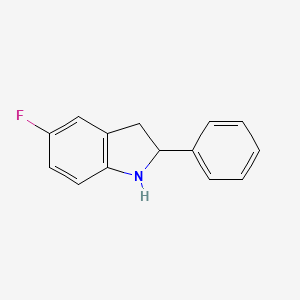
![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)

![1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol](/img/structure/B12976253.png)
![5-Azaspiro[3.6]decan-6-one](/img/structure/B12976261.png)
